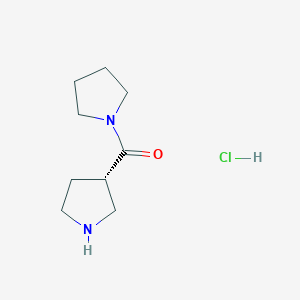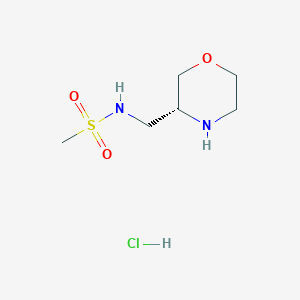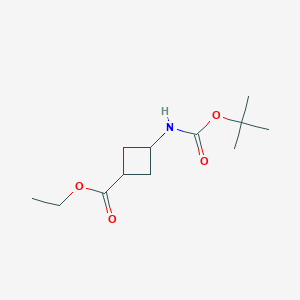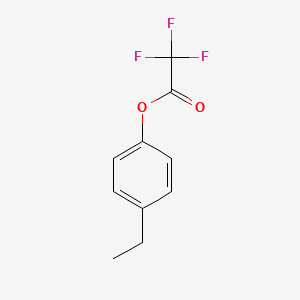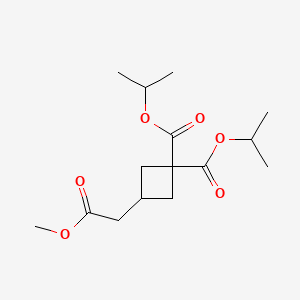
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.35 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
- Diethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Dimethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
These compounds share similar structures but differ in the ester groups attached to the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C15H24O6 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3 |
Clé InChI |
XYGACFZGSHTJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


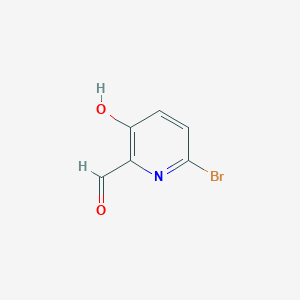
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
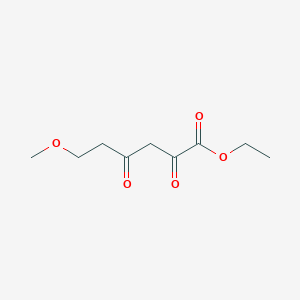
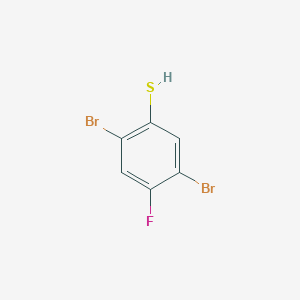
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
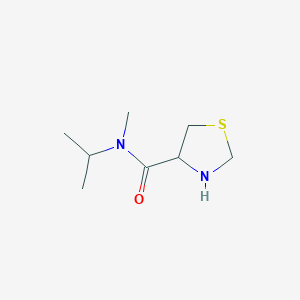
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
